molecular formula C7H4BF2NO2 B1455503 4-Cyano-3,5-difluorophenylboronic acid CAS No. 861710-03-4

4-Cyano-3,5-difluorophenylboronic acid

Cat. No. B1455503
M. Wt: 182.92 g/mol
InChI Key: YKYMGFVDWOIHJH-UHFFFAOYSA-N
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Description

4-Cyano-3,5-difluorophenylboronic acid is a chemical compound with the molecular formula C7H4BF2NO2 . It has a molecular weight of 182.92 g/mol . The compound is also known by other names such as (4-cyano-3,5-difluorophenyl)boronic acid .


Synthesis Analysis

The synthesis of 4-Cyano-3,5-difluorophenylboronic acid and similar compounds often involves Suzuki-Miyaura cross-coupling reactions . This reaction is widely applied in carbon-carbon bond-forming reactions due to its mild and functional group tolerant conditions . Protodeboronation of pinacol boronic esters is another method used in the synthesis of such compounds .


Molecular Structure Analysis

The InChI string for 4-Cyano-3,5-difluorophenylboronic acid is InChI=1S/C7H4BF2NO2/c9-6-1-4 (8 (12)13)2-7 (10)5 (6)3-11/h1-2,12-13H . The compound has a topological polar surface area of 64.2 Ų and a complexity of 218 .


Chemical Reactions Analysis

4-Cyano-3,5-difluorophenylboronic acid is often used in Suzuki-Miyaura cross-coupling reactions . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Physical And Chemical Properties Analysis

4-Cyano-3,5-difluorophenylboronic acid has a molecular weight of 182.92 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 1 .

Scientific Research Applications

Spectroscopic Characterization and Theoretical Analysis

A study focused on the spectroscopic properties of 3,5-difluorophenylboronic acid, employing various techniques such as FT-IR, FT-Raman, UV-Vis, and NMR spectroscopy. This research provided detailed insights into the molecule's structural and electronic properties, including its vibrational modes, molecular geometry, and electronic transitions. Theoretical calculations complemented the experimental findings, offering a comprehensive understanding of its spectroscopic behavior and potential applications in material science and analytical chemistry (Karabacak et al., 2014).

Luminescent Oxygen Sensing

Novel triphenylamine-based cyclometalated Pt(II) complexes, including derivatives of phenylboronic acid, demonstrated significant potential in luminescent oxygen sensing. The introduction of electron-withdrawing groups, such as the cyano group, into these complexes was shown to enhance their sensitivity to oxygen, making them suitable for environmental monitoring and biomedical applications (Liu et al., 2014).

Optoelectronic Properties

The optoelectronic properties of cyano-containing aromatic compounds have been extensively studied, highlighting their potential in dye-sensitized solar cells (DSSCs) and nonlinear optical materials. These studies reveal the significance of the cyano group and its derivatives in modifying electronic properties, enhancing charge transfer, and improving the performance of organic electronic devices (Fonkem et al., 2019).

Catalysis and Polymer Science

Research has also delved into the synthesis of fluorinated and cyano-substituted compounds for catalysis and polymer applications. These compounds serve as valuable intermediates in the development of high-performance materials, including polymers with enhanced thermal stability and electronic devices with improved optoelectronic characteristics (Surmont et al., 2010).

properties

IUPAC Name

(4-cyano-3,5-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BF2NO2/c9-6-1-4(8(12)13)2-7(10)5(6)3-11/h1-2,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYMGFVDWOIHJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)C#N)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-3,5-difluorophenylboronic acid

CAS RN

861710-03-4
Record name (4-Cyano-3,5-difluorophenyl)boronic acid
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (55 g) was dissolved in acetone (1 L) and water (1 L). T this stirred mixture was added NaIO4 (160 g) and NH4OAc (50 g). The reaction mixture was stirred at room temperature overnight and then filtered. The filtrate was evaporated under vacuum at 40° C. until most of acetone was removed. The residue was cooled to 0° C. and 2N NaOH (1 L) solution was added with stirring over 30 minutes. The mixture was filtered, and the filtrate was washed with CH2Cl2 (1 L). To the aqueous layer was added 5N hydrochloric acid at 0° C. until pH=2. The resulting solid was filtered and then dissolved in EtOAc (1.5 L), dried over Na2SO4, filtered and evaporated under vacuum to provide 30 g of the title compound as a white solid.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
[Compound]
Name
NaIO4
Quantity
160 g
Type
reactant
Reaction Step Two
[Compound]
Name
NH4OAc
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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